molecular formula C56H94O28 B1252050 Parvispinoside B

Parvispinoside B

Cat. No.: B1252050
M. Wt: 1215.3 g/mol
InChI Key: FJLUJBDSFBGOPL-AEORFYTQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parvispinoside B is a furostane-type steroidal saponin isolated from Tribulus terrestris L., a plant widely studied for its bioactive secondary metabolites. Structurally, it is characterized by a furostanol backbone with multiple sugar moieties attached. The molecular formula of this compound is C₆₁H₁₀₀O₃₁, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS) . Key structural features include:

  • A β-D-xylopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside chain .
  • Diagnostic methyl signals (δ 0.76, 0.87) and an olefinic proton in its ¹H-NMR spectrum .

This compound has been identified as a critical chemotaxonomic marker for discriminating T. terrestris populations from different geographic locations in Mpumalanga, South Africa, using metabolomic-chemometric analysis . Its abundance varies significantly across habitats, influencing the plant's pharmacological profile .

Properties

Molecular Formula

C56H94O28

Molecular Weight

1215.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37+,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1

InChI Key

FJLUJBDSFBGOPL-AEORFYTQSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

(25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-3beta,22alpha,26-triol 3-O-(beta-D-galactopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-O-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside)
parvispinoside B

Origin of Product

United States

Comparison with Similar Compounds

F-Gitonin and Gitonin

Structural and Functional Similarities :

  • F-Gitonin and Gitonin are furostane-type saponins co-occurring with Parvispinoside B in T. terrestris. All three compounds share a furostanol backbone but differ in sugar substituents.
  • Metabolomic Discrimination: this compound, F-Gitonin, and Gitonin collectively account for the highest discriminatory power (OPLS-DA analysis) in distinguishing T. terrestris samples from three Mpumalanga locations. This compound exhibits the most pronounced variation (Figure 4, ).
Compound Molecular Formula Key Sugar Moieties Relative Abundance (Semiquantitative)
This compound C₆₁H₁₀₀O₃₁ Xyl-Xyl-Glc-Gal-Rha Highest in Location 2
F-Gitonin Not specified Glc-Gal-Rha (exact chain differs) Moderate in Location 1
Gitonin Not specified Shorter oligosaccharide chain Lowest in Location 3

Analytical Data :

  • This compound produces distinct UPLC-QTOF/MS fragments at m/z 1081.5458 (loss of Xyl), 919.4926 (loss of Xyl-Glc), and 595.3840 (loss of Xyl-Glc-Gal-Glc) .
  • F-Gitonin and Gitonin show analogous fragmentation patterns but with variations in neutral loss masses due to differences in sugar units .

Terrestrinin R (Spirostane-Type Saponin)

Structural Contrast :

  • Terrestrinin R is a spirostane-type saponin, differing from this compound in its aglycone structure (spirostanol vs. furostanol).
  • Mass Spectrometry: Terrestrinin R ([M-H]⁻ at m/z 1327.6170) fragments into m/z 1195.5740 (loss of Xyl) and 593.3729 (loss of 2Xyl-2Glc-Rha) . this compound lacks spirostanol-specific fragments, confirming structural divergence .

Uttroside B (Solanum nigrum Saponin)

Structural and Functional Comparison :

  • Shared Features: Both this compound and Uttroside B are triterpenoid saponins with lycotetraosyl sugar chains.
  • Critical Difference: Uttroside B lacks one xylose unit in its glycan chain compared to this compound .
Property This compound Uttroside B
Source Tribulus terrestris Solanum nigrum
Cytotoxicity Active against U937 leukemia cells (IC₅₀ < 100 μM); inactive against HepG2 Active against HepG2 liver cancer (IC₅₀ ~ 10 μM)
Apoptosis Induction Not studied Caspase-dependent apoptosis via PARP cleavage

Mechanistic Insight: The presence of an additional xylose in this compound may sterically hinder interactions with HepG2-specific targets, underscoring the role of sugar diversity in bioactivity .

Q & A

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

  • Methodological Answer :
  • Test formulation additives (e.g., cyclodextrins) and storage conditions (pH, temperature) using accelerated stability protocols (ICH Q1A guidelines). Monitor degradation via UPLC-PDA .

Key Considerations for Data Reporting

  • Data Tables : Avoid duplicating figures; use tables for raw datasets (e.g., IC50 values across cell lines) and figures for trend visualizations (e.g., dose-response curves) .
  • Literature Comparison : Discuss discrepancies with prior studies (e.g., "Smith et al. reported higher cytotoxicity in HepG2 cells, potentially due to differing serum concentrations") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.